1-[2-(Benzimidazol-1-yl)phenyl]ethanone
Description
Structure
3D Structure
Properties
CAS No. |
25700-08-7 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-[2-(benzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-2-4-8-14(12)17-10-16-13-7-3-5-9-15(13)17/h2-10H,1H3 |
InChI Key |
YWXGJMQPRTYVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Reactivity of 1 2 Benzimidazol 1 Yl Phenyl Ethanone
Historical and Contemporary Methodologies for the Synthesis of Benzimidazolyl-Phenyl Ketones
The construction of the N-aryl benzimidazole (B57391) core is a pivotal step in synthesizing compounds like 1-[2-(Benzimidazol-1-yl)phenyl]ethanone. Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, such as high temperatures and strong acids. nih.govnih.gov These methods can suffer from low yields and a lack of regioselectivity when using substituted o-phenylenediamines. nih.govbeilstein-journals.org Contemporary approaches have focused on developing milder, more efficient, and highly regioselective protocols, primarily through catalytic C-N bond-forming reactions. mdpi.com
A key strategy for synthesizing the specific N-(2-acetylphenyl)benzimidazole framework involves the intramolecular cyclization of arylamidine structures or the direct N-arylation of the benzimidazole scaffold. nih.gov A very close analog, (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone, has been synthesized via a copper-catalyzed three-component coupling reaction, demonstrating a modern approach to this class of molecules. nih.gov
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering efficiency and atom economy by combining three or more reactants in a single step to form a complex product. rsc.org Several MCRs have been developed for the synthesis of the benzimidazole skeleton.
For instance, an iron-catalyzed, one-pot, three-component process has been developed for synthesizing benzimidazole derivatives from benzo-1,2-quinone, various aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org Another innovative approach involves a three-component reaction of nitrobenzene, benzyl (B1604629) alcohol, and sulfonyl azide, catalyzed by cobalt complexes, which proceeds through a hydrogen borrowing/cyclization mechanism to yield benzimidazoles. researchgate.net
A notable example that leads to a structure analogous to the target compound is a copper-catalyzed three-component coupling of N-(2-aminophenyl)benzamide, a terminal alkyne, and a sulfonyl azide. nih.gov This reaction proceeds through a ketenimine intermediate, followed by nucleophilic addition and cyclization to eliminate the sulfonyl group, yielding a 1,2-disubstituted benzimidazole. nih.gov Such strategies highlight the potential of MCRs to rapidly build molecular complexity and access diverse benzimidazolyl-phenyl ketones.
Transition metal catalysis is the cornerstone of modern N-aryl benzimidazole synthesis, enabling the precise formation of C-N bonds with high regioselectivity. mdpi.com Palladium, copper, and nickel are the most commonly employed metals for this transformation. mdpi.comrsc.org
Palladium Catalysis: Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are highly effective. Novel approaches utilize a cascade of intermolecular amination and amidation reactions starting from 2-chloroaryl sulfonates. A single palladium catalyst, using a specialized dialkylbiaryl phosphine (B1218219) ligand like tBuBrettPhos, can selectively perform both steps to afford N-arylbenzimidazoles with complete regioselectivity. nih.gov
Copper Catalysis: Copper-catalyzed Ullmann-type reactions are a classical and still widely used method for N-arylation. rsc.org Modern protocols often use copper(I) or copper(II) catalysts, sometimes in combination with specific ligands, to facilitate the coupling of benzimidazoles with aryl halides. nih.gov For example, the synthesis of (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone was achieved using a CuI catalyst. nih.gov
Nickel Catalysis: Nickel catalysts have gained attention for C-H arylation at the C-2 position of benzimidazoles using carbamate (B1207046) derivatives of phenols as arylating agents. rsc.orgresearchgate.netresearchgate.net This C-H activation strategy offers an alternative pathway to functionalize the benzimidazole core. rsc.org
Lewis Acid Catalysis: Lewis acids, such as Erbium triflate (Er(OTf)₃), have been used to catalyze the condensation of o-phenylenediamine (B120857) with aldehydes. This approach can be tuned to selectively produce either 2-substituted or 1,2-disubstituted benzimidazoles by controlling the reaction conditions. beilstein-journals.org
These catalytic methods provide a versatile toolbox for constructing the C-N bond essential for the this compound scaffold.
Optimizing reaction parameters such as catalyst, solvent, temperature, and base is crucial for maximizing the yield and purity of the desired product. While specific optimization data for this compound is not extensively published, studies on analogous syntheses provide valuable insights.
For the copper-catalyzed synthesis of (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone, a screening of reaction conditions revealed that using CuI as the catalyst and acetonitrile (B52724) (MeCN) as the solvent at 80 °C provided the highest yield (95%). nih.gov Other solvents like toluene, THF, and DMF resulted in lower or comparable yields.
Table 1: Optimization of Reaction Conditions for an Analogous Benzimidazolyl-Phenyl Ketone Synthesis nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | CHCl₃ | 80 | 3.5 | 73 |
| 2 | CuI | Toluene | 80 | 3.5 | 75 |
| 3 | CuI | THF | 80 | 3.5 | 70 |
| 4 | CuI | DMF | 80 | 3.5 | 65 |
| 5 | CuI | DCE | 80 | 3.5 | 72 |
| 6 | CuI | MeCN | 80 | 3.5 | 95 |
| 7 | Cu(OAc)₂ | MeCN | 80 | 3.5 | 55 |
| 8 | Cu₂O | MeCN | 80 | 3.5 | 60 |
In another study focusing on the condensation of o-phenylenediamine and benzaldehyde (B42025), various ammonium salts were tested as catalysts in different solvents. The combination of NH₄Cl in CHCl₃ at room temperature was found to be optimal, affording 2-phenyl-1H-benzo[d]imidazole in 94% yield within 4 hours. nih.gov These examples underscore the importance of systematic screening to develop efficient synthetic protocols.
In recent years, there has been a significant shift towards environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic solvents (like water), solvent-free conditions, and energy-efficient techniques like microwave irradiation, are increasingly being applied to benzimidazole synthesis. rsc.orgjchemrev.comjocpr.com
Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. jocpr.comarkat-usa.org Numerous protocols for benzimidazole synthesis have been adapted for microwave irradiation. For example, the reaction of o-phenylenediamine with aldehydes can be completed in minutes with high yields under microwave heating, sometimes in the absence of any solvent or catalyst. jchemrev.comresearchgate.net The use of solid supports like montmorillonite (B579905) K10 clay can further enhance the efficiency of microwave-assisted cyclocondensation reactions. dergipark.org.tr
Furthermore, transition-metal-free approaches, such as the direct base-mediated intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water, represent a highly sustainable strategy for constructing the benzimidazole ring system. mdpi.com These green methodologies offer valuable alternatives to traditional synthetic routes.
Derivatization and Functionalization of the this compound Core
The this compound molecule possesses several reactive sites amenable to derivatization, including the acetyl group's carbonyl and methyl positions, the benzimidazole ring, and the phenyl rings. The acetyl group, in particular, serves as a versatile handle for constructing more complex molecular architectures.
Drawing parallels from the reactivity of 2-acetylbenzimidazole, the ethanone (B97240) moiety can undergo various condensation reactions. biointerfaceresearch.com The Claisen-Schmidt condensation of the acetyl group with various aryl aldehydes is a common strategy to synthesize benzimidazole-containing chalcones. biointerfaceresearch.comijeas.org These chalcones are valuable intermediates that can be subsequently cyclized with reagents like hydrazine, phenylhydrazine, or guanidine (B92328) to form a variety of heterocyclic systems, including pyrazoles, isoxazolines, and pyrimidines, all attached to the benzimidazole core. biointerfaceresearch.comresearchgate.net
Table 2: Heterocyclic Systems Synthesized from Acetylbenzimidazole Derivatives
| Starting Material | Reagent(s) | Resulting Heterocycle |
| Benzimidazolyl Chalcone (B49325) | Hydrazine Hydrate | Pyrazole |
| Benzimidazolyl Chalcone | Phenylhydrazine | N-Phenyl Pyrazole |
| Benzimidazolyl Chalcone | Hydroxylamine HCl | Isoxazoline |
| Benzimidazolyl Chalcone | Guanidine Carbonate | Aminopyrimidine |
| Benzimidazolyl Chalcone | Thiourea | Pyrimidinethione |
The benzimidazole ring itself can be selectively functionalized at several positions. While the N-1 position is occupied in the target molecule, the C-2, C-4, C-5, C-6, and C-7 positions are available for modification.
C-2 Functionalization: The C-2 position is the most common site for functionalization due to the acidity of the C2-H bond. Direct C-H activation and arylation at this position can be achieved using palladium or nickel catalysts. researchgate.netresearchgate.net This allows for the introduction of various aryl and vinyl groups.
Functionalization at the Benzenoid Ring (C-4, C-5, C-6, C-7): Introducing substituents onto the benzene (B151609) portion of the benzimidazole core is more challenging and typically relies on starting with a pre-functionalized o-phenylenediamine. researchgate.net However, for an existing benzimidazole ring, a sequential halogenation/cross-coupling strategy is often employed. This involves first introducing a halogen (e.g., bromine or iodine) at a specific position, which then acts as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new C-C bonds. researchgate.net
These derivatization and functionalization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of its chemical space for various applications.
Manipulation of the Acetophenone (B1666503) Substructure for Analogue Generation
The acetophenone moiety of this compound presents several reactive sites that can be exploited for the synthesis of new derivatives. The primary sites for manipulation are the carbonyl group, the adjacent methyl group, and the phenyl ring to which they are attached.
Reactions involving the carbonyl group: The carbonyl carbon is a prominent electrophilic site, making it susceptible to nucleophilic addition reactions. For instance, reduction of the ketone functionality using reducing agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 1-[2-(benzimidazol-1-yl)phenyl]ethanol. This transformation introduces a new chiral center, opening avenues for stereoselective synthesis. Another key reaction is the Wittig reaction, where the carbonyl oxygen is replaced by a carbon-carbon double bond, allowing for the introduction of various alkylidene groups.
Reactions involving the α-methyl group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. A classic example is the aldol (B89426) condensation, where the enolate reacts with an aldehyde or another ketone. For instance, reaction with a substituted benzaldehyde in the presence of a base would lead to the formation of a chalcone derivative, an α,β-unsaturated ketone. These chalcones are valuable intermediates for synthesizing various heterocyclic compounds. Additionally, the α-position can be halogenated under acidic or basic conditions.
Reactions involving the phenyl ring: The phenyl ring of the acetophenone substructure can undergo electrophilic aromatic substitution reactions. The acetyl group is a meta-directing deactivator, while the benzimidazol-1-yl group, being ortho,para-directing, exerts a competing influence. The substitution pattern will therefore depend on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. The precise regiochemical outcome would require experimental determination, as it results from the combined electronic effects of both substituents on the phenyl ring.
A summary of potential derivatization reactions on the acetophenone substructure is presented in the table below.
| Reaction Type | Reagents/Conditions | Potential Product |
| Ketone Reduction | NaBH₄, Methanol | 1-[2-(benzimidazol-1-yl)phenyl]ethanol |
| Aldol Condensation | Ar-CHO, NaOH/EtOH | 1-[2-(benzimidazol-1-yl)phenyl]-3-aryl-prop-2-en-1-one |
| α-Halogenation | Br₂, Acetic Acid | 2-bromo-1-[2-(benzimidazol-1-yl)phenyl]ethanone |
| Nitration | HNO₃, H₂SO₄ | 1-[2-(benzimidazol-1-yl)-(nitro)phenyl]ethanone |
Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions
Regioselectivity: Regioselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple potential reaction sites on both the benzimidazole and acetophenone rings.
N-Alkylation/Acylation: The benzimidazole ring itself possesses two nitrogen atoms. While one is part of the N-phenyl linkage, the other (N3) has a lone pair of electrons and can act as a nucleophile. In related heterocyclic systems like indazoles, the outcome of N-alkylation is highly dependent on factors such as the base, solvent, and electrophile used, leading to mixtures of N1 and N2 substituted products. beilstein-journals.org A similar challenge exists for the benzimidazole moiety, where reactions could potentially occur at the N3 position.
Electrophilic Aromatic Substitution: As mentioned previously, electrophilic substitution on the acetophenone's phenyl ring will be directed by two competing groups. The ortho,para-directing benzimidazole group and the meta-directing acetyl group will lead to a mixture of products, and achieving high regioselectivity would likely require careful optimization of reaction conditions. Substitution on the fused benzene ring of the benzimidazole moiety is also possible, typically occurring at the 4- and 7-positions, further complicating the regiochemical landscape. Studies on related benzimidazole structures have shown that reaction conditions, such as the choice between solvent-free or visible-light-mediated synthesis, can selectively yield different regioisomers. nih.govdocumentsdelivered.com
Stereoselectivity: Stereoselectivity becomes a factor in reactions that create new chiral centers. The most direct way to introduce stereochemistry into this compound is through the reaction of its carbonyl group.
Reduction of the Ketone: The reduction of the prochiral ketone to a secondary alcohol generates a stereocenter. Using standard reducing agents like NaBH₄ will typically result in a racemic mixture of (R)- and (S)-1-[2-(benzimidazol-1-yl)phenyl]ethanol. However, employing chiral reducing agents, such as those used in Noyori asymmetric hydrogenation or with chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata catalyst), could potentially afford one enantiomer in excess.
Aldol and Related Reactions: Reactions involving the enolate of the acetyl group can also create new stereocenters. For example, an aldol reaction could generate a β-hydroxy ketone with two stereocenters, leading to the possibility of four stereoisomers. Controlling both the relative (syn/anti) and absolute stereochemistry in such reactions is a significant challenge in synthetic organic chemistry and would require the use of chiral auxiliaries, catalysts, or reagents.
At present, specific studies detailing the stereoselective derivatization of this compound are not prevalent in the literature, indicating an area ripe for future investigation.
Chemical Reactivity and Stability Profile of this compound for Research Applications
The utility of this compound as a scaffold or intermediate in research is fundamentally dependent on its reactivity at specific sites and its stability under various experimental conditions.
Investigation of Electrophilic and Nucleophilic Sites
The molecule's reactivity can be rationalized by identifying its primary electrophilic and nucleophilic centers.
Nucleophilic Sites:
Benzimidazole Nitrogens: The "pyrrolic" nitrogen (N1) is engaged in the bond to the phenyl ring, and its lone pair contributes to the aromaticity of the imidazole (B134444) ring, making it less nucleophilic. The "pyridinic" nitrogen (N3), however, has a lone pair in an sp² hybrid orbital in the plane of the ring, which is not part of the aromatic sextet. This makes N3 a significant nucleophilic and basic site, capable of being protonated, alkylated, or coordinating to metal centers.
Carbonyl Oxygen: The oxygen atom of the acetyl group possesses lone pairs and is a classic nucleophilic and hydrogen bond-accepting site.
Electrophilic Sites:
Carbonyl Carbon: The polarization of the carbon-oxygen double bond (C=O) renders the carbonyl carbon atom highly electrophilic. It is the primary site for attack by a wide range of nucleophiles, including organometallics, hydrides, and enolates.
Aromatic Rings: Both the N-substituted phenyl ring and the benzimidazole ring system can act as nucleophiles in electrophilic aromatic substitution reactions, as described in section 2.2.2.
C2 of Benzimidazole: The carbon atom situated between the two nitrogen atoms (C2) in some benzimidazole derivatives can be susceptible to nucleophilic attack, particularly if the ring is activated by quaternization of one of the nitrogen atoms. However, in this N1-substituted system, its electrophilicity is generally low.
The interplay between these sites defines the chemical personality of the molecule. For example, in the presence of a strong acid, the N3 atom would likely be protonated first. Under basic conditions, the α-protons of the acetyl group are the most acidic and would be removed to form an enolate.
Photochemical and Thermal Stability Considerations in Research Methodologies
The stability of a compound is a practical concern for its synthesis, purification, storage, and use in bioassays or as a synthetic intermediate.
Thermal Stability: Benzimidazole as a heterocyclic system is known for its high thermal stability, a property conferred by its aromaticity. nih.gov Studies on analogous compounds, such as 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethanone, indicate that thermal decomposition typically begins at temperatures around 300°C. vulcanchem.com This suggests that this compound is likely a thermally robust molecule, stable under common synthetic conditions such as refluxing in many organic solvents. Its melting point is expected to be relatively high, consistent with a rigid, aromatic structure capable of significant intermolecular interactions.
Photochemical Stability: Aromatic and heteroaromatic systems, particularly those with extended conjugation like this compound, can absorb UV radiation. This absorption can potentially lead to photochemical reactions or degradation over time upon prolonged exposure to light. The carbonyl group can also participate in photochemical reactions, such as Norrish-type cleavages or photoreduction, although these often require specific conditions and chromophores. While specific photochemical stability studies on this compound are not readily available, it is standard practice in chemical research to store such aromatic ketones in amber vials or protected from direct light to prevent potential degradation, especially when stored in solution for extended periods. General studies on other benzimidazole derivatives have demonstrated their stability in solutions like DMSO for up to 96 hours under laboratory conditions, which implies a reasonable shelf-life for research purposes when stored correctly. nih.govresearchgate.net
Preclinical Biological Target Identification and Mechanistic Studies of 1 2 Benzimidazol 1 Yl Phenyl Ethanone
In Vitro Molecular and Cellular Target Profiling
Receptor Binding Assays and Ligand-Target Interactions
No data available.
Enzyme Inhibition Kinetics and Allosteric Modulation Studies (e.g., Cholinesterases, Phosphodiesterase, DNA Gyrase, Topoisomerase IV)
No data available.
Protein-Protein Interaction Modulatory Activity
No data available.
Nucleic Acid Interaction Studies (e.g., DNA Binding)
No data available.
Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Signaling Analysis
No data available.
Cellular Pathway Elucidation in Preclinical Models
No data available.
Cell-Based Reporter Assays for Pathway Activation/Inhibition
No publicly available studies were identified that utilized cell-based reporter assays to investigate the effect of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone on specific cellular signaling pathways. Such assays are crucial for determining whether a compound activates or inhibits pathways such as NF-κB, Wnt/β-catenin, or MAPK/ERK, which are often implicated in disease.
Exploratory In Vivo Preclinical Studies (Non-Human Models)
In Vivo Proof-of-Concept for Target Modulation in Disease-Relevant Animal Models (e.g., modulation of specific inflammatory markers, in vivo receptor occupancy)
Extensive literature searches did not yield specific in vivo studies for the compound this compound. Consequently, there is no available data to report on its direct target modulation, effects on inflammatory markers, or receptor occupancy in disease-relevant animal models.
While the broader class of benzimidazole (B57391) derivatives has been investigated in various animal models for a range of therapeutic areas, including inflammation, neuroprotection, and oncology, the specific in vivo pharmacological profile of this compound remains uncharacterized in the public domain. Future preclinical research would be necessary to elucidate the in vivo efficacy and mechanism of action of this particular compound.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 2 Benzimidazol 1 Yl Phenyl Ethanone Analogues
Design and Synthesis of Systematic Analogue Series
The systematic design and synthesis of analogues are crucial for elucidating the SAR of a lead compound. This involves the methodical alteration of different parts of the molecular structure to identify which components are essential for its biological activity.
The biological activity of benzimidazole (B57391) derivatives, including analogues of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone, is significantly influenced by the nature and position of substituents on the benzimidazole core and its associated phenyl ring. nih.gov Researchers have synthesized various series of these compounds to probe these effects.
The synthesis of 2-substituted phenyl-1H-benzimidazoles often involves the condensation of o-phenylenediamine (B120857) with substituted aromatic aldehydes. nih.gov Further modifications, such as N-alkylation at the 1-position of the benzimidazole ring, can be achieved to explore the impact of different chain lengths on activity. nih.gov For instance, studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that introducing alkyl groups at the N-1 position can positively influence their biological activities. nih.gov A linear increase in anticancer effects was observed with alkyl chains from one to five carbons, after which a slight decrease was noted. nih.gov
The substitution pattern on the 2-phenyl ring also plays a critical role. The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. nih.gov For example, in a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-H-pyrazol-3-yl) benzenamine derivatives, compounds with electron-withdrawing groups demonstrated enhanced antimicrobial activity compared to those with electron-donating groups or unsubstituted derivatives. nih.gov
The following table summarizes the effect of substituent variations on the activity of benzimidazole analogues, based on findings from various studies.
| Modification Site | Substituent Type | Observed Effect on Activity |
| Benzimidazole N-1 Position | Straight-chain alkyl groups (C1 to C5) | Linear increase in anticancer activity. nih.gov |
| 2-Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Generally enhanced antimicrobial and anticancer activity. nih.govnih.gov |
| 2-Phenyl Ring | Electron-donating groups (e.g., -OCH3) | Variable effects, sometimes leading to promising antifungal activity. nih.gov |
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties while retaining the desired biological activity. uniroma1.itresearchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential features for biological interaction. uniroma1.itresearchgate.net This can lead to new chemical entities with improved pharmacokinetic properties or novel intellectual property. uniroma1.it
Bioisosteric replacement, a more subtle modification, involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.netnih.gov This can be used to address issues like metabolic instability or to fine-tune the potency of a compound. researchgate.net
While specific examples of scaffold hopping for this compound are not extensively documented in the provided context, the benzimidazole core itself is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.net Strategies could involve replacing the benzimidazole moiety with other heterocyclic systems known to exhibit similar biological activities, such as benzoxazoles or benzothiazoles. researchgate.net Bioisosteric replacements could be applied to the ethanone (B97240) side chain or substituents on the phenyl ring to optimize activity and physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov
The foundation of a QSAR model lies in the selection of appropriate molecular descriptors that numerically represent the physicochemical properties of the molecules. crpsonline.com These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight and Kier's shape indices. crpsonline.comresearchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as the Randic topological index and Balaban topological index. researchgate.net
Lipophilicity Descriptors: LogP, the logarithm of the octanol-water partition coefficient, is a crucial descriptor for predicting a molecule's absorption and distribution. crpsonline.com
Thermodynamic Descriptors: These include properties like total energy. researchgate.net
For benzimidazole derivatives, studies have shown that a combination of these descriptors is often necessary to build a robust QSAR model. researchgate.netnih.gov
Once the molecular descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. uniroma1.it Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose. nih.gov The goal is to create an equation that can predict the activity of new, unsynthesized compounds. nih.gov
The reliability and predictive power of a QSAR model must be rigorously validated. researchgate.netnih.gov This is typically done through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and robustness of the model. uniroma1.it
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. nih.gov
A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby saving time and resources in the drug discovery process. researchgate.net For instance, a 2D-QSAR model for benzimidazole derivatives showed a high correlation coefficient (R² = 0.904), indicating a strong relationship between the selected descriptors and the anticancer activity. researchgate.net
The following table provides an example of molecular descriptors used in QSAR studies of benzimidazole derivatives and their general influence on activity.
| Descriptor Type | Example Descriptor | General Influence on Activity |
| Lipophilicity | LogP | Higher lipophilicity often correlates with better potency. crpsonline.com |
| Polarity | Topological Polar Surface Area (TPSA) | Lower polarity can be favorable for activity. crpsonline.com |
| Electronic | Dipole Moment (µ) | Can be important in describing antimicrobial activity. nih.gov |
| Steric | Molecular Weight (MW) | Affects absorption and bioavailability. crpsonline.com |
Elucidation of Key Pharmacophoric Elements and Their Contributions to Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. ijpsjournal.com For benzimidazole derivatives, several key pharmacophoric elements have been identified:
The Benzimidazole Nucleus: This planar, aromatic system is a crucial structural element, often involved in π-π stacking interactions with the biological target. nih.gov It also possesses hydrogen bond donor-acceptor capabilities. nih.gov
Substituents at the N1 Position: Modifications at this position can influence the compound's lipophilicity and steric bulk, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.gov
The combination of these elements creates a specific 3D arrangement that allows the molecule to bind effectively to its target, which can be an enzyme or a receptor. ijpsjournal.comnih.gov The benzimidazole scaffold is considered a versatile pharmacophore because it can be readily modified to interact with a diverse array of biological targets, leading to a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. ijpsjournal.comnih.gov
Conformational Analysis and Bioactive Conformation Determination
The spatial arrangement of the benzimidazole and phenyl rings in analogues of this compound is a critical determinant of their biological activity. X-ray crystallography studies on closely related structures provide valuable insights into the preferred conformations of this scaffold.
For instance, the crystal structure analysis of 2-(1H-Benzimidazol-1-yl)-1-phenylethanone, an isomer of the title compound, reveals that the molecule is not planar. The benzimidazole ring system and the phenyl ring are oriented at a significant dihedral angle of 80.43°. nih.govnih.gov This twisted conformation is a common feature in this chemical family. A similar non-planar arrangement is observed in 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone, where the dihedral angle between the benzimidazole and phenyl rings is 78.56°. nih.gov Further studies on analogues where the phenyl ring is replaced by a furan (B31954) ring, such as in 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime and its O-isopropyloxime counterpart, show dihedral angles of 74.21° and 72.17°, respectively. nih.govresearchgate.net This consistent finding across multiple analogues suggests that the linkage between the benzimidazole and the adjacent aromatic ring enforces a decidedly non-coplanar, three-dimensional shape.
While X-ray crystallography defines the conformation in a solid state, the bioactive conformation—the shape the molecule adopts when interacting with its biological target—is often determined using computational methods like molecular docking. nih.gov Docking studies performed on various benzimidazole derivatives have helped to elucidate their binding modes with different protein targets. These studies frequently show that the twisted conformation is essential for fitting into the binding pockets of enzymes and receptors. For example, docking analyses of benzimidazole-based anticancer agents against targets like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase have identified key interactions, such as hydrogen bonds and pi-stacking, that are facilitated by the specific 3D geometry of the compounds. mdpi.com Similarly, in silico studies targeting bacterial proteins like DNA gyrase have shown that the binding affinity of benzimidazole derivatives is dependent on their ability to adopt a favorable conformation within the active site. researchgate.netspast.org These computational models serve as a powerful tool for predicting the bioactive conformation and guiding the design of new analogues with improved potency.
Ligand Efficiency and Lipophilic Efficiency Metrics in Preclinical Research Context
In the process of drug discovery, it is not enough for a compound to be potent; it must also possess drug-like physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used in preclinical research to assess the quality of lead compounds and guide their optimization. nih.gov
Ligand Efficiency (LE) measures the binding affinity of a molecule on a per-atom basis, normalizing potency for size. It is calculated from the binding energy (derived from activity values like IC₅₀ or Kᵢ) and the number of non-hydrogen atoms, often referred to as the heavy atom count (HAC). wikipedia.org A higher LE value is desirable, as it indicates that a compound achieves its potency in a more compact and efficient manner. This is a critical factor in avoiding "molecular obesity," where compounds become excessively large and complex during optimization, often leading to poor pharmacokinetic properties.
Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). researchgate.net The metric is calculated as pIC₅₀ (or pKᵢ) minus the logP value. High lipophilicity can improve membrane permeability and target binding but is also associated with promiscuity, toxicity, and poor metabolic stability. nih.gov Therefore, an optimal drug candidate should exhibit high potency with the lowest possible lipophilicity, translating to a high LipE value. A LipE greater than 5 is often considered a benchmark for promising drug candidates. nih.gov
The application of these metrics can be seen in the development of benzimidazole-based inhibitors targeting various diseases. For example, novel benzimidazole derivatives developed as potent dual inhibitors of EGFR and BRAFV600E for cancer therapy have demonstrated IC₅₀ values in the nanomolar range. mdpi.com By analyzing their LE, researchers can determine which structural modifications contribute most efficiently to this high potency. The table below provides a sample calculation of Ligand Efficiency for selected potent benzimidazole-based kinase inhibitors.
| Compound | Target | IC₅₀ (µM) | pIC₅₀ | Heavy Atom Count (HAC) | Ligand Efficiency (LE)¹ |
|---|---|---|---|---|---|
| Compound 4c mdpi.com | EGFR | 0.11 | 6.96 | 31 | 0.31 |
| Compound 4e mdpi.com | EGFR | 0.09 | 7.05 | 32 | 0.31 |
| Compound 4c mdpi.com | BRAFV600E | 0.14 | 6.85 | 31 | 0.31 |
| Compound 4e mdpi.com | BRAFV600E | 0.12 | 6.92 | 32 | 0.30 |
¹ LE calculated using the formula: LE = (1.4 * pIC₅₀) / HAC
Computational and Theoretical Investigations of 1 2 Benzimidazol 1 Yl Phenyl Ethanone
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of a molecule. nih.gov Such studies would provide a foundational understanding of the stability, reactivity, and spectroscopic properties of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone.
Molecular Orbital Analysis and Electrostatic Potential Maps
A molecular orbital analysis for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, an MEP map would likely show negative potential (red/yellow areas) around the oxygen atom of the ethanone (B97240) group and the nitrogen atoms of the benzimidazole (B57391) ring, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.
Reactivity Descriptors (e.g., Fukui Functions, Global Electrophilicity Index)
Conceptual DFT provides reactivity descriptors that quantify a molecule's response to chemical reactions. The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. researchgate.net Analysis of the Fukui functions for this compound would pinpoint the specific atomic sites most susceptible to attack, offering a more refined view than MEP maps alone. researchgate.net
Theoretical Spectroscopic Property Prediction (e.g., NMR/IR Simulations for Structural Verification)
Quantum chemical methods can simulate spectroscopic data, which is invaluable for structural verification when compared with experimental results. Theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would aid in the definitive assignment of signals in its experimental NMR spectra. nih.gov
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. uin-malang.ac.idnih.gov For this compound, docking studies would be essential to explore its potential as an inhibitor for various enzymes or receptors, a common application for benzimidazole derivatives. nih.govconnectjournals.com
Binding Affinity Prediction and Scoring Functions Evaluation
In a typical molecular docking workflow, this compound would be docked into the active site of a selected protein target. A scoring function would then calculate the binding affinity, usually expressed in kcal/mol. uin-malang.ac.id A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the protein. nih.gov Different scoring functions could be used to evaluate and cross-validate the predicted binding strength, providing confidence in the molecule's potential as a binder for that specific target.
Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
Beyond a simple energy score, detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding efficacy. plos.org
Hydrogen Bonding: These are crucial for specificity and affinity. Analysis would identify if the carbonyl oxygen or benzimidazole nitrogens of the compound act as hydrogen bond acceptors with amino acid residues (e.g., Lys, Arg, Ser) in the protein's active site. plos.orgnih.gov
Hydrophobic Interactions: The phenyl and benzimidazole rings are hydrophobic and would likely form favorable interactions with nonpolar amino acid residues like Valine, Leucine, and Isoleucine in the target's binding pocket. nih.gov
A comprehensive analysis of these interactions for this compound would provide a detailed hypothesis of its mechanism of action at a molecular level.
Virtual Screening Methodologies for Novel Target Identification
Virtual screening represents a critical first step in identifying potential protein targets for a compound of interest like this compound. This process involves the computational screening of large libraries of protein structures to find those that are most likely to bind to the molecule. Both ligand-based and structure-based approaches are utilized.
In a ligand-based approach, the three-dimensional structure of this compound would be compared to databases of known active molecules. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, would be a key technique. The pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) would be mapped and used to search for known drugs or endogenous ligands with similar features, thereby suggesting potential targets.
Structure-based virtual screening, conversely, would involve docking the 3D structure of this compound into the binding sites of a vast array of protein crystal structures from databases like the Protein Data Bank (PDB). Molecular docking algorithms would predict the preferred binding orientation and affinity of the compound to each protein. This approach can uncover novel and unexpected protein targets.
Table 1: Virtual Screening Methodologies for Target Identification
| Methodology | Description | Application to this compound |
|---|---|---|
| Ligand-Based Virtual Screening | Compares the compound to libraries of molecules with known biological activity. | Identification of potential targets by matching the pharmacophoric features of this compound with known active compounds. |
| Structure-Based Virtual Screening | Docks the compound into the binding sites of numerous protein structures. | Prediction of binding affinity and mode to a wide range of proteins, revealing potential molecular targets. |
Molecular Dynamics Simulations
Once a potential protein target is identified through virtual screening, molecular dynamics (MD) simulations are employed to gain a deeper, dynamic understanding of the interactions between this compound and the protein.
Analysis of Ligand-Protein Complex Stability and Conformational Dynamics
MD simulations provide an atomistic view of the movement and interaction of the ligand-protein complex over time. By simulating the system for nanoseconds or even microseconds, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding complex. Furthermore, these simulations reveal the conformational changes that both the ligand and the protein may undergo upon binding, providing insights into the induced-fit mechanisms.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To quantify the binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. These techniques calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. This provides a more accurate estimation of the binding strength than docking scores alone and can be used to compare the affinity of this compound to different targets or to compare it with other potential inhibitors.
Solvent Effects and Hydration Shell Analysis
The role of water molecules in the binding process is crucial. MD simulations explicitly model the solvent, allowing for a detailed analysis of the hydration shell around the ligand and within the binding pocket. This analysis can identify key water molecules that mediate interactions between this compound and the protein, known as bridging water molecules. Understanding these solvent effects is vital for accurately predicting binding affinity and for guiding lead optimization.
In Silico Pharmacokinetic and Metabolic Profile Prediction (Computational ADME)
The therapeutic potential of a compound is not solely determined by its target affinity but also by its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). Computational ADME prediction is an essential component of modern drug discovery, helping to identify potential liabilities early in the process.
Computational Prediction of Absorption and Distribution Characteristics
A variety of computational models are available to predict the absorption and distribution of this compound. These models are typically based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results.
Key predicted properties include:
Aqueous Solubility: A critical factor for absorption.
Intestinal Absorption: Prediction of the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which affects its free concentration and availability to reach the target.
These predictions are often guided by well-established principles such as Lipinski's Rule of Five, which provides a general guideline for the druglikeness of a molecule based on its physicochemical properties.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~236.27 g/mol | Favorable for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the optimal range (e.g., 2-3) | Good balance between solubility and permeability. |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Within the acceptable range for druglikeness. |
| Polar Surface Area (PSA) | ~38.9 Ų | Suggests good intestinal absorption and cell permeation. |
| Human Intestinal Absorption | Predicted to be high | Indicates good potential for oral absorption. |
| Blood-Brain Barrier Permeation | Prediction would determine CNS activity potential. | Critical for neurological drug development. |
Theoretical Metabolic Soft Spot Identification and metabolite Prediction
The metabolic fate of a xenobiotic compound, such as this compound, is a critical determinant of its pharmacokinetic profile and duration of action. Computational, or in silico, methods provide a powerful and efficient means to predict metabolic behavior in the early stages of drug discovery, circumventing the need for extensive experimental studies. rsc.org These methods focus on identifying "metabolic soft spots," which are the specific atoms or molecular fragments most susceptible to enzymatic modification, primarily by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgnih.gov
The identification of metabolic soft spots is typically achieved using a variety of computational approaches, including expert systems based on biotransformation rules and machine learning models trained on extensive metabolism data. nih.gov Tools such as BioTransformer, Meteor, and TIMES simulate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways to predict the most probable sites of metabolism. frontiersin.org For this compound, the primary sites susceptible to metabolism are predicted to be the aromatic rings and the acetyl group, which are common targets for oxidative enzymes. researchgate.net
Based on an analysis of the compound's structure, several potential metabolic soft spots can be identified. The likelihood of metabolism at these sites can be computationally scored. The most probable sites for Phase I metabolism are the phenyl ring, the benzimidazole ring, and the methyl group of the ethanone moiety. Aromatic hydroxylation is a common metabolic pathway for phenyl and benzimidazole rings, while the acetyl methyl group is susceptible to oxidation.
Below is a hypothetical representation of a computational soft spot analysis for this compound.
Table 1: Predicted Metabolic Soft Spots for this compound
| Rank | Molecular Site | Predicted Metabolic Reaction | Rationale |
|---|---|---|---|
| 1 | Phenyl Ring (para-position) | Aromatic Hydroxylation | Unsubstituted aromatic rings are highly susceptible to CYP-mediated hydroxylation, often at the sterically accessible para-position. |
| 2 | Benzimidazole Ring (positions 5 or 6) | Aromatic Hydroxylation | The benzimidazole moiety is another site prone to oxidation by CYP enzymes. |
| 3 | Acetyl Methyl Group | Oxidation to Carboxylic Acid | The terminal methyl group can undergo sequential oxidation, first to a primary alcohol and subsequently to a carboxylic acid. |
Following the identification of these soft spots, computational tools can predict the structures of the resulting metabolites. acs.org Phase I metabolism typically introduces or exposes functional groups, which can then serve as sites for Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. frontiersin.org
Table 2: Predicted Phase I and Phase II Metabolites of this compound
| Metabolite Name | Phase | Metabolic Reaction | Predicted Structure |
|---|---|---|---|
| 1-[2-(Benzimidazol-1-yl)-4-hydroxyphenyl]ethanone | I | Aromatic Hydroxylation | Hydroxyl group (-OH) added to the phenyl ring. |
| 1-[2-(5-Hydroxybenzimidazol-1-yl)phenyl]ethanone | I | Aromatic Hydroxylation | Hydroxyl group (-OH) added to the benzimidazole ring. |
| 1-[2-(Benzimidazol-1-yl)phenyl]acetic acid | I | Oxidation | Acetyl group (-COCH₃) oxidized to a carboxylic acid group (-COOH). |
| 1-[2-(Benzimidazol-1-yl)-4-hydroxyphenyl]ethanone glucuronide | II | Glucuronidation | Glucuronic acid conjugated to the hydroxylated phenyl ring. |
These in silico predictions provide crucial guidance for subsequent experimental metabolism studies and for designing analogues with improved metabolic stability. nih.gov By identifying and modifying these metabolic hotspots, medicinal chemists can enhance the pharmacokinetic properties of lead compounds.
Computational Models for Excretion Pathways
The primary determinants for the route of excretion are molecular weight, lipophilicity (typically expressed as logP or logD), and polarity (often measured by the topological polar surface area, or TPSA). General rules often apply:
Renal Excretion: Smaller, more polar, and more water-soluble compounds (lower molecular weight, lower logP, higher TPSA) are typically eliminated by the kidneys.
Biliary Excretion: Larger, more lipophilic compounds (higher molecular weight, higher logP) are more likely to be excreted via the bile.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, such as those available through SwissADME or other platforms, can calculate these properties for a given structure and use them to forecast the likely disposition of the compound. nih.govresearchgate.net
Table 3: Calculated Physicochemical Properties for this compound
| Property | Predicted Value | Implication for Excretion |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O | - |
| Molecular Weight | 236.27 g/mol | Falls in a range where both renal and biliary excretion are possible. |
| logP (Lipophilicity) | 2.90 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability and possible biliary excretion. |
| Topological Polar Surface Area (TPSA) | 42.59 Ų | A moderate TPSA value, suggesting the parent compound has reasonable membrane permeability but may require metabolism to more polar forms for efficient renal clearance. |
Based on these computational predictions, this compound, as the parent compound, possesses moderate lipophilicity and a molecular weight that does not strongly favor one excretion pathway over the other. However, the predicted metabolites, particularly the hydroxylated and conjugated forms (glucuronides/sulfates), would have significantly increased polarity and water solubility. This metabolic transformation would strongly favor the renal excretion of the metabolites.
Therefore, the computational model suggests a metabolic-clearance pathway where the parent compound undergoes Phase I and Phase II biotransformations to produce more polar metabolites, which are then efficiently eliminated from the body via the kidneys. These in silico predictions are valuable for anticipating the pharmacokinetic behavior of new chemical entities before advancing to more resource-intensive preclinical studies.
Advanced Methodological Approaches in 1 2 Benzimidazol 1 Yl Phenyl Ethanone Research
Biophysical Techniques for Ligand-Target Interaction Characterization
Understanding the precise manner in which a ligand interacts with its biological target is fundamental to drug discovery and chemical biology. Biophysical techniques offer a direct view into the energetics, kinetics, and structural details of these interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of intermolecular interactions. azom.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govwikipedia.org By titrating the ligand, such as a benzimidazole (B57391) derivative, into a solution containing the target macromolecule, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). wikipedia.orgresearchgate.net From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving the binding process. researchgate.net
While specific ITC studies for 1-[2-(Benzimidazol-1-yl)phenyl]ethanone are not extensively documented in publicly available literature, the methodology is widely applied to characterize other benzimidazole derivatives. For instance, ITC has been used to study the binding of halogenated benzimidazole and benzotriazole (B28993) ligands to human protein kinase CK2, elucidating the thermodynamic contributions of specific residues to ligand binding. researchgate.net Such studies reveal whether an interaction is enthalpically driven (e.g., by hydrogen bonds and van der Waals forces) or entropically driven (e.g., by the hydrophobic effect), which is crucial information for the rational design and optimization of potent and specific ligands.
Table 1: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry
| Parameter | Symbol | Description |
|---|---|---|
| Association Constant | Kₐ | Measures the affinity of the ligand for the target. |
| Stoichiometry | n | The number of ligand molecules that bind to one target molecule. |
| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. |
Surface Plasmon Resonance (SPR) for Kinetic Binding Constant Determination
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. researchgate.netspringernature.com It provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). nih.govnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip surface. A solution containing the ligand (analyte), such as this compound, is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and recorded in real-time as a sensorgram. researchgate.net
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation
High-resolution structural information is invaluable for understanding the precise molecular interactions between a ligand and its target. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for elucidating the three-dimensional structures of biomolecular complexes. americanpeptidesociety.orgucl.ac.uk
X-ray Crystallography has been successfully applied to determine the molecular structure of 2-(1H-Benzimidazol-1-yl)-1-phenylethanone, a structural isomer of the title compound. nih.gov The study revealed that in the crystalline state, the planar benzimidazole system is oriented at a dihedral angle of 80.43 (5)° with respect to the phenyl ring. nih.gov The crystal structure is stabilized by non-classical intermolecular C-H···N and C-H···O hydrogen bonds, which link the molecules into layers. nih.gov This type of detailed structural data provides precise bond lengths, angles, and conformational information that is essential for computational modeling and understanding the molecule's intrinsic properties. When a ligand is co-crystallized with its target protein, this technique can reveal the exact binding mode, orientation, and specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate the recognition process. researchgate.net
Table 2: Crystallographic Data for 2-(1H-Benzimidazol-1-yl)-1-phenylethanone
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.2123 (2) |
| b (Å) | 18.0673 (5) |
| c (Å) | 8.3323 (2) |
| β (°) | 107.031 (1) |
| Volume (ų) | 1180.25 (5) |
Data sourced from a study on a structural isomer. nih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large, flexible, or multi-component complexes that are difficult to crystallize. americanpeptidesociety.orgucl.ac.ukshuimubio.com The method involves flash-freezing the biomolecular sample in vitreous ice and imaging it with an electron microscope at cryogenic temperatures. bms.com While Cryo-EM is typically used for macromolecules larger than 100 kDa, recent advances are pushing the boundaries to smaller proteins. shuimubio.combms.com There is no specific published Cryo-EM research focused on this compound. However, should this compound bind to a large protein or protein complex, Cryo-EM would be a key technique to elucidate the structure of the resulting assembly in its near-native state.
Advanced Spectroscopic and Chromatographic Methods for Preclinical Research
Beyond target interaction, understanding a compound's metabolic fate is a critical component of preclinical research. Advanced analytical techniques are essential for identifying and quantifying metabolites in complex biological matrices.
High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical)
High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is the cornerstone of modern metabolite identification studies. researchgate.netresearchgate.net This technique offers high sensitivity and mass accuracy, allowing for the determination of the elemental composition of drug-related metabolites from complex biological samples like plasma, urine, or liver microsome incubations. nih.gov
In a typical preclinical study, the parent compound, this compound, would be incubated with liver microsomes or administered to an animal model. Biological samples are then analyzed by LC-HRMS. The high mass accuracy (typically <5 ppm) allows for the generation of molecular formulas for potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation, N-dealkylation). nih.gov
While specific metabolite identification studies for this compound are not widely published, research on related benzimidazole anthelmintics demonstrates a common workflow. These studies identify characteristic product ions from the parent compound and use this information to systematically screen for and tentatively identify unknown metabolites based on predictable mass shifts in their fragmentation patterns. nih.gov Similar strategies would be employed to characterize the metabolic profile of this compound, identifying major biotransformation pathways and potentially active or reactive metabolites. researchgate.netmdpi.com
LC-MS/MS Method Development for Quantification in Preclinical Matrices
The accurate quantification of this compound in biological samples is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and speed. jneonatalsurg.comjchps.com While a specific, validated LC-MS/MS method for this compound is not publicly available, a robust method can be developed based on established protocols for other benzimidazole derivatives. nih.gov
A hypothetical LC-MS/MS method for the quantification of this compound in preclinical matrices such as rat plasma would involve several key steps. Sample preparation would likely employ protein precipitation with a solvent like acetonitrile (B52724), followed by solid-phase extraction or liquid-liquid extraction to remove interfering matrix components and concentrate the analyte. jchps.com
Chromatographic separation would be achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol. The mass spectrometer would be operated in the positive electrospray ionization (ESI) mode, and detection would be performed using multiple reaction monitoring (MRM). The precursor ion would correspond to the protonated molecule [M+H]⁺ of this compound, and specific product ions would be selected for quantification and confirmation.
The development and validation of such a method would adhere to regulatory guidelines, ensuring its accuracy, precision, linearity, and stability for reliable data generation in preclinical studies. jneonatalsurg.com
Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Proposed Condition |
| Chromatography | |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | To be determined |
| Product Ions | To be determined |
| Internal Standard | A structurally similar, stable isotope-labeled compound |
Microfluidics and High-Throughput Screening (HTS) Platforms for Compound Evaluation
To assess the biological activity of this compound, high-throughput screening (HTS) platforms are invaluable. These automated systems allow for the rapid testing of large numbers of compounds against specific biological targets. nih.gov The integration of microfluidics into HTS offers significant advantages, including reduced reagent consumption, faster analysis times, and the ability to create more physiologically relevant cellular environments. scienceopen.combjbms.org
In the context of this compound, a cell-based HTS assay could be developed to screen for its effects on a particular pathway or target. nih.govresearchgate.net For instance, if the compound is hypothesized to be a kinase inhibitor, an assay could be designed to measure the phosphorylation of a target protein in the presence of the compound.
Microfluidic platforms, often referred to as "lab-on-a-chip" technology, can be employed to perform such screenings with much smaller sample volumes. nih.govyoutube.com These platforms can create concentration gradients of this compound to study dose-response effects in a single experiment. Furthermore, advanced microfluidic devices can support 3D cell cultures, which more closely mimic the in vivo environment and can provide more predictive data on the compound's efficacy. nih.gov
Table 2: Application of HTS and Microfluidics for this compound Evaluation
| Technology | Application in Compound Evaluation | Key Advantages |
| High-Throughput Screening (HTS) | Primary screening against target-based or cell-based assays. | Rapid screening of large compound libraries, automation, and standardized protocols. |
| Microfluidics | Miniaturized cell-based assays, generation of concentration gradients, and 3D cell culture models. | Reduced sample and reagent volumes, faster analysis, and more physiologically relevant models. scienceopen.comyoutube.com |
Imaging Techniques in Preclinical In Vivo Studies (e.g., PET/SPECT Tracers for Target Occupancy)
Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools for non-invasively studying the in vivo distribution and target engagement of drug candidates. rsc.orgnih.gov The development of a radiolabeled analog of this compound as a PET or SPECT tracer would provide invaluable information on its brain penetration, target occupancy, and pharmacodynamics in living organisms.
The process of developing a PET tracer from this compound would involve chemically modifying the molecule to incorporate a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), without significantly altering its biological activity. researchgate.net This radiolabeled compound could then be administered to preclinical models, and its distribution and binding to its target could be visualized and quantified using a PET scanner.
Such studies can confirm that the compound reaches its intended target in the body and can help to establish a relationship between the dose administered and the degree of target engagement. This information is crucial for optimizing dosing regimens and predicting the therapeutic window of the drug candidate. A study on a benzimidazole derivative as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) has demonstrated the feasibility of this approach for this class of compounds. researchgate.net
Table 3: Potential Applications of PET/SPECT Imaging in the Preclinical Evaluation of this compound
| Imaging Modality | Radionuclide | Potential Application | Information Gained |
| PET | ¹¹C or ¹⁸F | In vivo target occupancy studies. | Confirmation of target engagement, dose-occupancy relationship, and guidance for dose selection. |
| SPECT | ¹²³I or ⁹⁹ᵐTc | Biodistribution studies. | Whole-body distribution of the compound and identification of potential off-target accumulation. |
Future Research Directions and Unexplored Avenues for 1 2 Benzimidazol 1 Yl Phenyl Ethanone
Novel Synthetic Routes and Sustainable Chemistry for 1-[2-(Benzimidazol-1-yl)phenyl]ethanone
While the synthesis of some N-substituted benzimidazoles is established, the exploration of novel and sustainable synthetic methodologies for this compound remains a crucial area for future research. nih.gov Traditional methods for benzimidazole (B57391) synthesis often involve harsh conditions, such as high temperatures and the use of strong acids. connectjournals.comnih.gov The development of greener, more efficient synthetic pathways is paramount.
Future research should focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times, which aligns with the principles of green chemistry. nih.gov
Catalyst Development: Investigating novel catalysts, such as silica-supported periodic acid or other heterogeneous catalysts, could offer milder reaction conditions and easier product purification. nih.gov
Solvent-Free Reactions: The development of solid-state or solvent-free reaction conditions would significantly reduce the environmental impact by eliminating the use of toxic organic solvents. nih.gov
One-Pot Procedures: Designing multi-component, one-pot reactions would improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and reducing waste. acu.edu.in
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency | Optimization of microwave parameters for the specific synthesis of this compound. |
| Novel Catalysis | Milder conditions, higher selectivity, catalyst recyclability | Screening of solid acid catalysts, nanocatalysts, and biocatalysts for the condensation reaction. |
| Solvent-Free Conditions | Reduced environmental impact, minimized waste | Exploration of grinding techniques and solid-state reactions. |
| One-Pot Reactions | Increased efficiency, atom economy, reduced waste | Design of sequential reactions combining cyclization and substitution steps. |
Exploration of New Biological Targets and Pathways
The benzimidazole scaffold is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govisca.me However, the specific biological targets and pathways modulated by this compound are largely unknown. A systematic investigation into its pharmacological profile is a critical next step.
Unexplored avenues include:
Anticancer Activity: Screening against a panel of human cancer cell lines (e.g., lung, breast, colon) to identify potential cytotoxic effects. acu.edu.inresearchgate.net Subsequent studies could investigate inhibition of key cancer-related targets like topoisomerases, kinases, or tubulin polymerization. nih.gov
Antimicrobial Properties: Evaluating its efficacy against a broad range of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.net Structurally related compounds have shown promise in this area. researchgate.net
Antiviral Potential: Testing against various viruses, leveraging the known antiviral activity of other benzimidazole derivatives. connectjournals.com
Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or key cytokines. nih.gov
Table 2: Prospective Biological Screening Areas
| Therapeutic Area | Potential Targets/Pathways | Rationale |
|---|---|---|
| Oncology | Topoisomerases, Protein Kinases, Tubulin | Benzimidazole is a core structure in many anticancer agents. acu.edu.inresearchgate.net |
| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Broad-spectrum antimicrobial activity is common among benzimidazoles. researchgate.netresearchgate.net |
| Virology | Viral polymerases, Proteases | The benzimidazole scaffold mimics natural nucleosides, interfering with viral replication. connectjournals.com |
| Inflammation | COX-1/COX-2, Cytokines (e.g., TNF-α, IL-6) | Benzimidazole derivatives are known to modulate key inflammatory mediators. nih.govnih.gov |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can be applied to the study of this compound to guide research and reduce experimental costs.
Future applications could involve:
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of this compound and its hypothetical derivatives against various targets. researchgate.net
Virtual Screening: Employing docking simulations to predict the binding affinity and mode of interaction of the compound with the active sites of known biological targets. nih.govnih.gov
ADMET Prediction: Utilizing ML algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the research process. nih.gov
De Novo Design: Leveraging generative AI models to design novel derivatives of this compound with potentially improved potency and selectivity. researchgate.net
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies of this compound
To translate initial findings into potential therapeutic applications, robust preclinical models are essential. The development and use of advanced in vitro and in vivo models will be critical for elucidating the mechanism of action and evaluating the efficacy of this compound.
Key research directions include:
In Vitro Assays: Moving beyond simple cell viability assays to more complex models like 3D spheroids or organoids to better mimic the tumor microenvironment for cancer studies.
In Vivo Efficacy Models: Based on in vitro results, selecting appropriate animal models to test for efficacy. For instance, if the compound shows anticancer activity, xenograft mouse models could be used. acu.edu.in If it demonstrates anti-inflammatory properties, a carrageenan-induced paw edema model in rodents might be employed.
Mechanism of Action Studies: Utilizing techniques such as Western blotting, qPCR, and transcriptomics in relevant cell models to identify the specific molecular pathways affected by the compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting studies in animal models to understand the compound's absorption, distribution, metabolism, and excretion, which is crucial for determining its potential as a drug candidate.
Investigating Polypharmacology and Off-Target Interactions in Preclinical Contexts
Polypharmacology, the ability of a single compound to interact with multiple targets, can be advantageous for treating complex diseases but also poses a risk of off-target side effects. infontd.org Given that the benzimidazole scaffold is known to be "privileged," a thorough investigation of the target profile of this compound is warranted.
Future research should aim to:
Target Deconvolution: Use methods like affinity chromatography-mass spectrometry or chemoproteomics to identify the direct binding partners of the compound in a cellular context.
Broad-Panel Screening: Test the compound against large panels of receptors, enzymes, and ion channels to create a comprehensive off-target profile.
Computational Target Prediction: Employ inverse docking and other in silico methods to predict potential off-target interactions, which can then be validated experimentally. researchgate.net Understanding these interactions is vital for predicting potential side effects and for identifying opportunities for drug repurposing.
Collaborative Research Opportunities and Interdisciplinary Approaches in Benzimidazole Chemistry
The multifaceted nature of drug discovery necessitates collaboration across various scientific disciplines. The advancement of research on this compound would be significantly enhanced through interdisciplinary efforts.
Opportunities for collaboration include:
Academia-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies.
Chemistry and Biology Integration: Fostering close collaborations between synthetic chemists who can create novel derivatives and biologists/pharmacologists who can evaluate their activity.
Computational and Experimental Synergy: Integrating computational predictions from AI/ML models with experimental validation to create a more efficient and directed research workflow. nih.govresearchgate.net This synergy can accelerate the cycle of design, synthesis, and testing, leading to faster identification of promising lead compounds.
Q & A
Q. What are the standard synthetic routes for 1-[2-(Benzimidazol-1-yl)phenyl]ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving benzimidazole derivatives and ketone precursors. For example:
- Step 1 : React 1H-benzimidazole with acetyl chloride under reflux (2–4 hours) to form 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2 : Couple with a substituted phenyl group using reagents like benzene-1,2-diol under reflux (4 hours), monitored by TLC .
Optimization Tips : - Use methanol for recrystallization to improve purity .
- Adjust molar ratios (e.g., 1:1 for benzimidazole and acetyl chloride) to minimize byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : Use and NMR to confirm the benzimidazole ring (δ 7.1–8.3 ppm for aromatic protons) and ketone group (δ 2.6 ppm for acetyl protons) .
- FT-IR : Look for C=O stretching at ~1700 cm and N-H bending (benzimidazole) at ~3400 cm .
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) for monitoring reaction progress .
Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve its molecular structure?
- Crystallization : Grow crystals via slow evaporation of methanol or DMSO solutions .
- Software : Use SHELX-97 for structure refinement and ORTEP-3 for graphical representation .
- Key Parameters : Report bond angles (e.g., C-C=O ~120°) and torsion angles to confirm planarity of the benzimidazole-phenyl system .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Q. What strategies are effective for evaluating the anti-inflammatory or antimicrobial activity of this compound?
- In Vitro Assays :
- COX-2 Inhibition : Measure IC values using enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial Screening : Use agar diffusion against Gram-positive bacteria (e.g., S. aureus) with MIC values reported in µg/mL .
- Control Experiments : Compare with standard drugs (e.g., diclofenac for anti-inflammatory activity) .
Q. How can computational methods (e.g., QSAR, molecular docking) predict its pharmacokinetic properties?
- QSAR : Train models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with bioavailability .
- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2) and calculate binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .
- ADME Prediction : Tools like SwissADME estimate solubility (< -4 LogS indicates poor solubility) and CYP450 metabolism .
Q. What are the challenges in experimental phasing for macromolecular complexes involving this compound?
- Fragment Screening : Use high-throughput crystallography with libraries of benzimidazole derivatives to identify binding fragments .
- Data Collection : Collect high-resolution (<2.0 Å) data at synchrotron facilities to resolve ligand density .
- Software Pipelines : SHELXC/D/E for fast phasing and Phenix for density modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
